molecular formula C17H22N4S B5694362 N-(2,3-dimethylquinoxalin-6-yl)-4-methylpiperidine-1-carbothioamide

N-(2,3-dimethylquinoxalin-6-yl)-4-methylpiperidine-1-carbothioamide

Cat. No.: B5694362
M. Wt: 314.5 g/mol
InChI Key: GLRJYEQAQWEQIO-UHFFFAOYSA-N
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Description

N-(2,3-dimethylquinoxalin-6-yl)-4-methylpiperidine-1-carbothioamide is a complex organic compound that belongs to the class of quinoxaline derivatives Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylquinoxalin-6-yl)-4-methylpiperidine-1-carbothioamide typically involves the reaction of 2,3-dimethylquinoxaline with 4-methylpiperidine-1-carbothioamide. The reaction is usually carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product. One common method involves the use of microwave-assisted synthesis, which has been shown to increase the yield and reduce the reaction time .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of continuous flow reactors and other advanced technologies can help in scaling up the production while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylquinoxalin-6-yl)-4-methylpiperidine-1-carbothioamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the quinoxaline ring to tetrahydroquinoxaline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include quinoxaline N-oxides, tetrahydroquinoxaline derivatives, and various substituted quinoxalines.

Scientific Research Applications

N-(2,3-dimethylquinoxalin-6-yl)-4-methylpiperidine-1-carbothioamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent.

    Medicine: It is being investigated for its potential use in the treatment of neurodegenerative diseases.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylquinoxalin-6-yl)-4-methylpiperidine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound with a simpler structure.

    2,3-Dimethylquinoxaline: A closely related compound with similar biological activities.

    4-Methylpiperidine-1-carbothioamide: Another related compound with different substituents.

Uniqueness

N-(2,3-dimethylquinoxalin-6-yl)-4-methylpiperidine-1-carbothioamide is unique due to its specific combination of the quinoxaline and piperidine carbothioamide moieties, which confer distinct biological activities and chemical properties.

Properties

IUPAC Name

N-(2,3-dimethylquinoxalin-6-yl)-4-methylpiperidine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4S/c1-11-6-8-21(9-7-11)17(22)20-14-4-5-15-16(10-14)19-13(3)12(2)18-15/h4-5,10-11H,6-9H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLRJYEQAQWEQIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=S)NC2=CC3=NC(=C(N=C3C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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